Silver tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Source of the Tetrafluoroborate Anion (BF₄⁻)

Silver tetrafluoroborate serves as a convenient source of the tetrafluoroborate anion (BF₄⁻) for research purposes. This anion is weakly coordinating, meaning it forms weak bonds with metal centers compared to other common anions like chloride (Cl⁻) or bromide (Br⁻). This weak interaction allows researchers to study the intrinsic properties of metal complexes without significant interference from the anion. [Source: Polyhedron, Volume 20, Issue 12, 1991, Pages 2217-2224, ]

Replacement of Halide Ligands

Due to the weakly coordinating nature of BF₄⁻, silver tetrafluoroborate can be used to replace halide ligands (Cl⁻, Br⁻, or I⁻) in metal complexes. This substitution allows researchers to isolate and study metal complexes that would otherwise be unstable or difficult to handle with the original halide ligands. [Source: Inorganic Chemistry, 2009, 48 (17), 8404-8414, ]

Catalyst for Cyclization Reactions

Silver tetrafluoroborate can act as a catalyst for certain organic reactions, particularly cyclization reactions. These reactions involve the formation of rings within organic molecules. The weakly coordinating nature of BF₄⁻ is believed to play a role in facilitating these reactions by allowing the silver cation (Ag⁺) to interact with the organic substrates without significant interference from the anion. [Source: Journal of the American Chemical Society, 1999, 121 (24), 5903-5910, ]

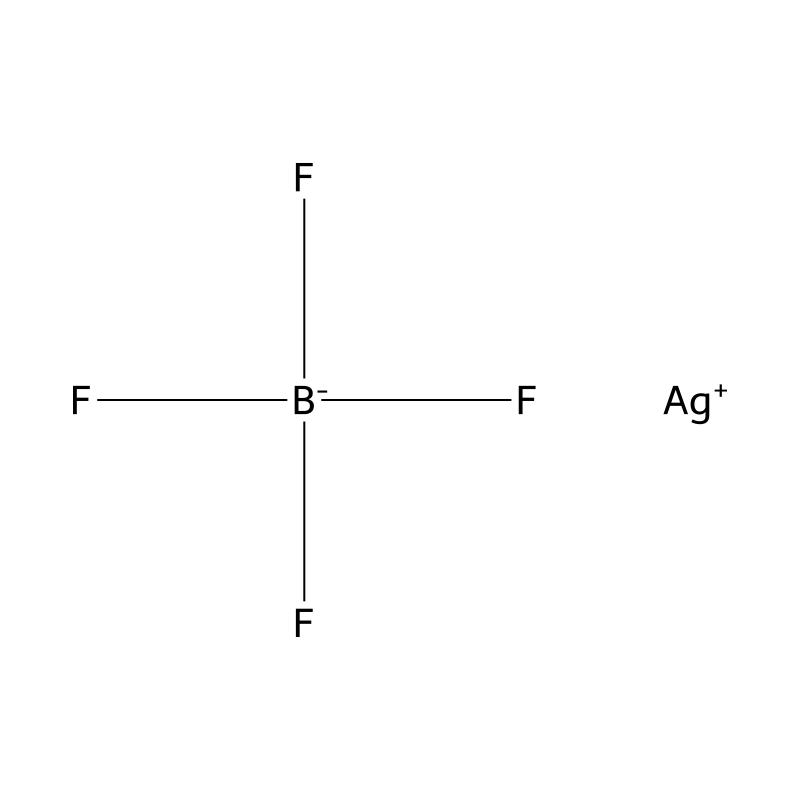

Silver tetrafluoroborate is an inorganic compound with the chemical formula AgBF₄. It appears as a white crystalline solid that is soluble in polar organic solvents and water. The compound consists of silver cations (Ag⁺) coordinated with tetrafluoroborate anions (BF₄⁻). Silver tetrafluoroborate is known for its stability and is often utilized in various

Silver tetrafluoroborate is a hazardous material. It can cause skin and eye irritation upon contact. Inhalation of silver tetrafluoroborate dust can irritate the respiratory tract. Ingestion can cause gastrointestinal distress [].

- Acute toxicity: Data on the specific acute toxicity of silver tetrafluoroborate is limited, but it is classified as harmful if swallowed [].

- Chronic toxicity: No data available on chronic effects.

- Carcinogenicity: Not classified as a carcinogen [].

Proper handling practices include:

Silver tetrafluoroborate can be synthesized through a reaction between boron trifluoride and silver oxide in the presence of benzene. This method allows for the formation of the compound under controlled conditions. The synthesis typically involves dissolving silver oxide in a solvent and reacting it with boron trifluoride gas to yield silver tetrafluoroborate . Alternative methods may include using other silver salts or complexes as starting materials.

Silver tetrafluoroborate finds extensive applications in various fields:

- Organic Synthesis: It serves as a Lewis acid catalyst for numerous organic reactions, including glycosylation and cyclization processes.

- Coordination Chemistry: The compound is used to replace halide ligands in metal complexes.

- Catalysis: It acts as a promoter for carbon–carbon bond formation and other transformations in synthetic chemistry.

- Material Science: Due to its unique properties, it may also find applications in developing new materials or coatings .

Studies have explored the interaction of silver tetrafluoroborate with various substrates to understand its catalytic mechanisms better. For example, its role in ortho-alkylation reactions has been investigated, revealing insights into reaction pathways and selectivity. The presence of radical scavengers during these reactions suggests that silver tetrafluoroborate may participate in radical mechanisms, highlighting its versatility as a catalyst .

Silver tetrafluoroborate shares similarities with several other compounds containing silver or tetrafluoroborate ions. Here are some comparable compounds:

| Compound | Key Features |

|---|---|

| Silver hexafluorophosphate | Similar use as a Lewis acid; stronger oxidizing agent |

| Silver fluoride | More ionic character; used in dental applications |

| Tetrafluoroboric acid | A stronger acid; used as a reagent for fluorination |

| Silver perchlorate | Strong oxidizer; used in pyrotechnics |

Uniqueness: Silver tetrafluoroborate is distinct due to its balanced combination of oxidizing properties and Lewis acidity, making it particularly effective for specific organic transformations that require mild conditions compared to other silver salts . Its ability to replace halides while maintaining stability under various conditions further sets it apart from similar compounds.

Silver tetrafluoroborate was first recognized as a useful chemical reagent in the mid-20th century, when chemists began exploring the properties of metal tetrafluoroborate salts. The compound gained prominence as researchers discovered its ability to facilitate halide abstraction reactions—a property that would later become one of its defining characteristics in synthetic applications. Early investigations focused primarily on its basic properties and simple applications, but the scope of research expanded significantly as chemists began to understand its versatility.

The 1970s and 1980s marked a period of increased interest in silver tetrafluoroborate, particularly in organometallic chemistry, where its ability to abstract halide ligands from metal complexes proved invaluable. Research during this period established fundamental protocols for using AgBF₄ in ligand exchange reactions, which became standard procedures in coordination chemistry. The late 20th century saw further expansion of its applications into catalysis, as chemists recognized its potential as a Lewis acid catalyst and as a precursor for generating reactive cationic intermediates.

More recently, research has focused on understanding the mechanistic aspects of silver tetrafluoroborate-mediated reactions and developing new applications in organic synthesis. The compound's role in C-C and C-heteroatom bond formation has been extensively investigated, leading to numerous publications detailing novel synthetic methodologies.

Significance in Synthetic Organic Chemistry

Silver tetrafluoroborate has established itself as an indispensable tool in synthetic organic chemistry, where it serves multiple functions. Its significance stems from its versatility and the unique reactivity it imparts in various transformations.

One of the most important applications of AgBF₄ in organic synthesis is in the activation of C-X bonds (where X is a halogen), facilitating nucleophilic substitution reactions. The driving force for these reactions is the precipitation of insoluble silver halides, which effectively removes the halide from the reaction mixture and pushes the equilibrium toward product formation. This property has been exploited in numerous synthetic protocols, particularly in the preparation of complex organic molecules where selective functionalization is required.

AgBF₄ has also demonstrated remarkable efficacy in catalyzing carbon-carbon bond formation reactions. For example, it serves as an excellent catalyst for the synthesis of bisindolylmethanes, providing excellent yields under mild reaction conditions. A study published in the Journal of the Chinese Chemical Society reported a "highly efficient and simple method for the synthesis of bisindolylmethanes, catalyzed by AgBF₄, with excellent yields". This approach is particularly valuable because it works efficiently with various substituted aldehydes and ketones, including those containing sensitive functional groups that might undergo cleavage under strongly acidic conditions.

Another significant application is in deoxygenative C2-amination reactions. Research has shown that AgBF₄ effectively catalyzes the amination of quinoline N-oxides with isothiocyanates under mild conditions, providing a convenient route to 2-aminoquinolines. This methodology has broad substrate scope and can be performed on a gram scale, demonstrating its practical utility in organic synthesis.

The ortho-alkylation of diarylamines and phenols with styrenes represents yet another valuable application of AgBF₄ in organic synthesis. This reaction proceeds with excellent regioselectivity, preferentially yielding the ortho-alkylated product—a selectivity that is often difficult to achieve with other catalytic systems.

Position in Contemporary Catalysis Research

In contemporary catalysis research, silver tetrafluoroborate occupies a significant position as both a direct catalyst and as a precursor for generating catalytically active species. Its role continues to evolve as researchers discover new applications and develop a deeper understanding of its mechanistic behavior.

Recent studies have explored the use of AgBF₄ in combination with other catalysts to create synergistic systems with enhanced reactivity and selectivity. For instance, the GeCl₂·dioxane–AgBF₄ combination has been developed as a catalytic system for glycosyl fluoride activation, offering a mild and efficient approach to glycosylation reactions. This system "is easy to operate, proceeds at room temperature, and offers a broad scope of substrates", addressing some of the challenges associated with traditional glycosylation methods.

The mechanism of AgBF₄-catalyzed reactions has also been a subject of contemporary research interest. Studies have suggested multiple possible pathways through which AgBF₄ can catalyze reactions, including Brønsted acid catalysis, Lewis acid catalysis, and electron hole catalysis. The understanding that these mechanisms are not mutually exclusive but may operate concurrently depending on the reaction conditions has led to more nuanced approaches to catalyst design and reaction optimization.

Silver tetrafluoroborate's position in contemporary catalysis research is further strengthened by its complementarity to other catalytic systems. While many precious metal catalysts require complex ligand environments to achieve optimal performance, AgBF₄ often operates effectively as a simple salt, offering practical advantages in terms of cost and operational simplicity.

Aqueous Acid Neutralization

The most straightforward synthesis of silver tetrafluoroborate involves the reaction of silver carbonate (Ag₂CO₃) with aqueous tetrafluoroboric acid (HBF₄). This method capitalizes on the high solubility of silver carbonate in acidic media, producing AgBF₄, carbon dioxide, and water as byproducts [1] [2]. The reaction proceeds as follows:

$$

\text{Ag}2\text{CO}3 + 2\text{HBF}4 \rightarrow 2\text{AgBF}4 + \text{CO}2\uparrow + \text{H}2\text{O}

$$

This route is favored for its simplicity and minimal equipment requirements. However, the presence of residual water necessitates subsequent drying steps to obtain anhydrous AgBF₄ [1].

Silica-Supported Synthesis

A scalable refinement of the aqueous method involves immobilizing AgBF₄ on silica gel [2]. In this approach, silver carbonate is dissolved in HBF₄, and silica gel is added to the solution. After evaporation under reduced pressure, the resulting silica-supported AgBF₄ forms a free-flowing powder, which simplifies handling and storage. This method enhances reagent stability and reduces hygroscopicity, making it advantageous for industrial applications [2].

Silver(I) Fluoride and Boron Trifluoride Reaction Methodologies

Nitromethane Solvent Systems

Silver(I) fluoride (AgF) reacts with boron trifluoride (BF₃) in nitromethane to yield AgBF₄ [1]. The reaction exploits the Lewis acidity of BF₃, which coordinates with fluoride ions from AgF, forming the tetrafluoroborate anion:

$$

\text{AgF} + \text{BF}3 \rightarrow \text{AgBF}4

$$

This method avoids aqueous conditions, reducing the risk of hydrolysis. However, nitromethane’s toxicity and the need for anhydrous conditions limit its practicality for large-scale production [1].

Anhydrous Hydrofluoric Acid as a Reaction Medium

A high-purity synthesis employs anhydrous hydrofluoric acid (HF) as both a solvent and reactant [3]. Silver fluoride is suspended in HF, and gaseous BF₃ is introduced, yielding AgBF₄ with minimal byproducts:

$$

\text{AgF} + \text{BF}3 \xrightarrow{\text{HF}} \text{AgBF}4

$$

Maintaining temperatures below 20°C ensures controlled reaction kinetics and prevents decomposition [3]. This method is notable for avoiding organic solvents and achieving purity levels exceeding traditional routes, though HF’s corrosive nature demands specialized equipment [3].

Metal Oxide-Based Synthetic Approaches

Silver Oxide and Boron Trifluoride Reaction

Silver oxide (Ag₂O) reacts with BF₃ in benzene to produce AgBF₄ [1]. However, this method is accompanied by the formation of silver fulminate (AgCNO), a highly explosive byproduct:

$$

\text{Ag}2\text{O} + 2\text{BF}3 \rightarrow 2\text{AgBF}_4 + \text{AgCNO}\downarrow

$$

The hazardous nature of silver fulminate and the difficulty in separating it from AgBF₄ render this approach unsuitable for most laboratory or industrial settings [1].

Contemporary Advancements in Synthesis Techniques

Solvent-Free Mechanochemical Synthesis

Recent developments explore mechanochemical methods, where silver carbonate and HBF₄ are ground in a ball mill. This technique eliminates solvents, reduces reaction times, and improves yield by enhancing solid-state reactivity. Preliminary studies suggest this method could revolutionize large-scale production, though optimization is ongoing [2].

Flow Chemistry Applications

Continuous flow systems have been adapted for AgBF₄ synthesis, enabling precise control over reaction parameters such as temperature and stoichiometry. These systems minimize byproduct formation and enhance reproducibility, particularly when paired with in-line analytics for real-time monitoring [3].

Comparative Analysis of Synthetic Methods

| Method | Reagents | Solvent | Advantages | Limitations |

|---|---|---|---|---|

| Aqueous Neutralization | Ag₂CO₃, HBF₄ | Water | Simple, low cost | Hygroscopic product |

| Nitromethane Reaction | AgF, BF₃ | Nitromethane | Anhydrous conditions | Toxic solvent, moderate purity |

| Anhydrous HF Synthesis | AgF, BF₃ | HF | High purity, no byproducts | Corrosive, specialized equipment required |

| Silica-Supported | Ag₂CO₃, HBF₄, SiO₂ | Water | Enhanced stability, scalable | Additional drying steps |

Silver tetrafluoroborate exhibits diverse coordination geometries depending on the specific structural environment and associated ligands. The fundamental coordination geometry of silver(I) in silver tetrafluoroborate has been extensively studied through X-ray crystallographic analysis, revealing significant structural complexity.

According to the Materials Project database, silver tetrafluoroborate crystallizes in the orthorhombic space group Pnma (space group number 62) [1]. The structure is three-dimensional with the silver(I) ion adopting a highly unusual 10-coordinate geometry. The silver atom is bonded to ten fluorine atoms at distances ranging from 2.59 to 3.05 Å, representing an extremely high coordination number for silver(I) complexes [1]. This coordination environment is distinctly different from typical silver(I) coordination geometries, which commonly exhibit coordination numbers of 2-4.

The boron(III) atoms in the tetrafluoroborate anions maintain their expected tetrahedral geometry, with boron-fluorine bond distances ranging from 1.40 to 1.43 Å [1]. The tetrafluoroborate anions exhibit three inequivalent fluorine sites: one fluorine site bonds to one silver atom and one boron atom, while the other two fluorine sites each bond to three equivalent silver atoms and one boron atom [1].

Alternative structural analyses suggest that in certain environments, silver tetrafluoroborate can adopt a four-coordinate geometry where the silver(I) centers are bound to four fluoride sites of the tetrafluoroborate anion [2] [3]. This coordination mode represents a more conventional interaction pattern for silver(I) compounds.

X-ray crystallographic studies of silver tetrafluoroborate complexes with organic ligands reveal additional coordination geometries. For example, in the tetrakis(acetonitrile)silver(I) tetrafluoroborate complex, the silver atom adopts a tetrahedral geometry with four acetonitrile ligands, crystallizing in the orthorhombic space group Pna2₁ with unit cell parameters a = 24.249(5) Å, b = 8.608(2) Å, c = 20.640(4) Å [4]. The tetrafluoroborate anion in this structure exhibits a distorted tetrahedral geometry with boron-fluorine bond distances ranging from 1.350(5) to 1.406(5) Å [4].

In coordination polymer structures, silver tetrafluoroborate can form one-dimensional chains where silver atoms are coordinated to phosphine ligands and individual fluorine atoms from tetrafluoroborate anions. These structures exhibit quasi-trigonal coordination geometries with slight deviations from planarity [5].

Solid-State Structural Characteristics

The solid-state structure of silver tetrafluoroborate is characterized by extensive three-dimensional networks formed through silver-fluorine interactions. The orthorhombic Pnma structure represents the most thermodynamically stable form under ambient conditions, with the silver atoms occupying irregular coordination polyhedra that share edges with three tetrafluoroborate tetrahedra and vertices with four additional tetrafluoroborate units [1].

The crystal packing is dominated by the extended coordination network between silver cations and tetrafluoroborate anions. The metal polyhedron shares edges with three and apexes with four tetrafluoroborate tetrahedral units, creating a complex three-dimensional framework [6]. This extensive connectivity contributes to the compound's stability and its characteristic physical properties.

Crystallographic analysis reveals that the tetrafluoroborate anions deviate from ideal tetrahedral symmetry due to the coordination interactions with silver atoms [6]. The reduced symmetry of the tetrafluoroborate anions is a direct consequence of the multiple coordination modes adopted by the fluorine atoms, which serve as bridging ligands between silver centers.

The solid-state structure exhibits significant structural flexibility, as evidenced by the variety of coordination modes observed for the tetrafluoroborate anion. The anion can function as a monodentate ligand (coordinating through one fluorine atom), a bidentate ligand (coordinating through two fluorine atoms), or even as a multidentate ligand in extended structures [5].

Temperature-dependent structural studies indicate that silver tetrafluoroborate maintains its orthorhombic structure across a wide temperature range, with the coordination geometry remaining relatively stable. However, thermal analysis suggests that decomposition begins at approximately 200°C, with the compound gradually decomposing into silver fluoride, boron trifluoride, and hydrogen fluoride [7].

Silver-Fluorine Interaction Studies

The silver-fluorine interactions in silver tetrafluoroborate represent a unique aspect of its structural chemistry. These interactions span a wide range of distances and coordination modes, from strong covalent-like bonds to weaker secondary interactions.

The primary silver-fluorine interactions occur at distances of 2.59-3.05 Å, which are significantly longer than typical silver-ligand bonds but shorter than van der Waals contacts [1]. These intermediate distances suggest that the silver-fluorine interactions possess both electrostatic and covalent character. The variation in silver-fluorine distances reflects the different coordination environments of the fluorine atoms within the tetrafluoroborate anions.

Quantum chemical calculations and experimental evidence indicate that the silver-fluorine interactions are primarily electrostatic in nature, with some degree of covalent character. The interactions are sufficiently strong to maintain the three-dimensional structure but weak enough to allow for structural flexibility and the incorporation of additional ligands [8].

The multiplicity of silver-fluorine interactions creates a complex bonding network. Each fluorine atom can participate in interactions with multiple silver atoms, leading to bridging arrangements that stabilize the overall structure. This bridging behavior is responsible for the high coordination number observed for silver in the bulk structure [1].

Studies of silver tetrafluoroborate in coordination compounds reveal that the tetrafluoroborate anion can adopt various coordination modes. In some cases, the tetrafluoroborate acts as a weakly coordinating anion, forming minimal interactions with the silver center. In other instances, one or more fluorine atoms coordinate directly to silver, leading to stronger silver-fluorine bonds with distances typically in the range of 2.4-2.9 Å [5].

The strength of silver-fluorine interactions is influenced by the presence of other ligands and the overall coordination environment. In the presence of stronger donor ligands such as phosphines or nitrogen-containing heterocycles, the silver-fluorine interactions become weaker and more secondary in nature [5].

Crystal Engineering Perspectives

From a crystal engineering perspective, silver tetrafluoroborate presents unique opportunities for the design of functional materials due to its structural flexibility and the weak coordinating nature of the tetrafluoroborate anion. The anion's ability to adopt multiple coordination modes makes it an attractive building block for supramolecular architectures.

The tetrafluoroborate anion is frequently involved in hydrogen bonding interactions in crystal structures, despite being classified as a "non-coordinating anion" [9] [10]. Cambridge Structural Database searches reveal that the tetrafluoroborate anion participates in numerous intermolecular interactions, with hydrogen bonds being the most common [10]. These hydrogen bonds involving the tetrafluoroborate anion as a proton acceptor tend toward linearity with increasing interaction strength, following typical hydrogen bonding trends [10].

The weak Lewis base properties of the tetrafluoroborate anion make it particularly suitable for crystal engineering applications where minimal anion interference is desired. This property allows for the isolation and study of cationic metal complexes with minimal perturbation from the counteranion . The weakly coordinating nature enables the formation of unusual coordination geometries and the stabilization of otherwise unstable cationic species.

In coordination polymer chemistry, silver tetrafluoroborate serves as both a metal source and a structure-directing agent. The flexibility of the silver-fluorine interactions allows for the formation of diverse structural motifs, from discrete molecular complexes to extended three-dimensional networks [5]. The anion can function as a terminal ligand, a bridging ligand, or remain essentially non-coordinating, depending on the synthetic conditions and the presence of competing ligands.

The crystal engineering potential of silver tetrafluoroborate is further enhanced by its ability to participate in multiple types of intermolecular interactions. Beyond silver-fluorine coordination bonds, the structures can be stabilized by hydrogen bonding, π-π stacking, and other weak interactions [12] [10]. This multiplicity of interaction types provides multiple design handles for controlling crystal packing and properties.

Recent studies have demonstrated the utility of silver tetrafluoroborate in the construction of supramolecular assemblies with tailored properties. The compound's ability to form both strong and weak interactions makes it valuable for applications requiring specific structural architectures or dynamic behavior [13]. The balance between coordination and non-coordination modes of the tetrafluoroborate anion provides a mechanism for fine-tuning the properties of resulting materials.

| Coordination Mode | Ag-F Distance (Å) | Coordination Number | Structural Type |

|---|---|---|---|

| 10-coordinate bulk structure | 2.59-3.05 | 10 | 3D network |

| 4-coordinate with BF₄⁻ | 2.4-2.9 | 4 | Molecular complex |

| With organic ligands | Variable | 2-6 | Coordination polymer |

| Weakly coordinating | >3.0 | 2-4 | Discrete complex |

| Structural Parameter | Value | Reference |

|---|---|---|

| Space Group | Pnma (62) | Materials Project |

| Crystal System | Orthorhombic | Multiple sources |

| Ag-F Distance Range | 2.59-3.05 Å | Materials Project |

| B-F Distance Range | 1.40-1.43 Å | Materials Project |

| Melting Point | 70-73°C | Commercial sources |

| Decomposition Temperature | ~200°C | Patent literature |

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive